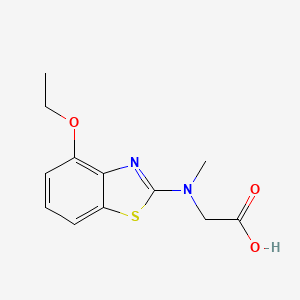
2-(3,4-Difluorophenyl)propan-2-amine
Vue d'ensemble
Description
“2-(3,4-Difluorophenyl)propan-2-amine” is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(3,4-Difluorophenyl)propan-2-amine” is 1S/C9H11F2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(3,4-Difluorophenyl)propan-2-amine” is a liquid at room temperature . It has a molecular weight of 171.19 .Applications De Recherche Scientifique
1. Environmental Applications
Amine-functionalized compounds, including those similar to 2-(3,4-Difluorophenyl)propan-2-amine, show promise in environmental applications such as water treatment. For instance, amine-containing sorbents are being explored for the removal of persistent and harmful substances like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents offer potential solutions to PFAS control in municipal water and wastewater treatment, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective removal of contaminants (Ateia et al., 2019).
2. Biomedical Applications
In the biomedical field, derivatives of amine-functionalized compounds, akin to 2-(3,4-Difluorophenyl)propan-2-amine, are being developed for use as bio-adhesives, inspired by the strong wet-resistant adhesion observed in mussels. Notably, chitosan-catechol, a polymer mimic with a catecholamine structure, is a promising adhesive polymer for medical applications due to its biocompatibility, hemostatic ability, and strong tissue adhesion, paving the way for its widespread use in various medical settings (Ryu, Hong & Lee, 2015).
3. Carbon Capture and Catalysis
The review of amine-functionalized metal–organic frameworks (MOFs) highlights their applications in carbon capture and catalysis. The strong interaction between CO2 and basic amino functionalities makes these MOFs particularly attractive for CO2 capture. Furthermore, the advancement in synthesis methods has led to the development of amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures, offering potential applications in CO2 separation and catalysis (Lin, Kong & Chen, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEJWQVDJHFFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



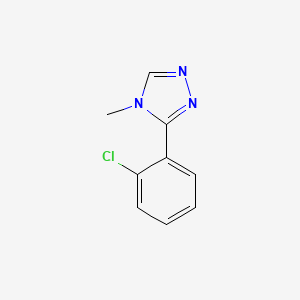

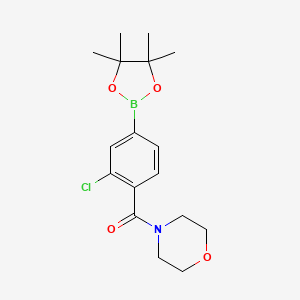
![4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426611.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1426614.png)
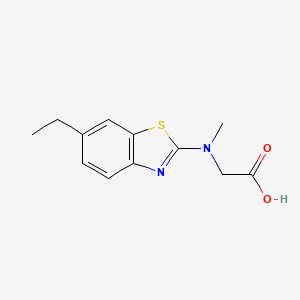
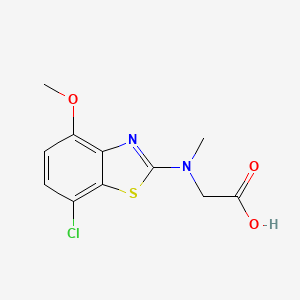
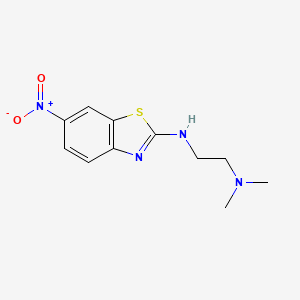
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)
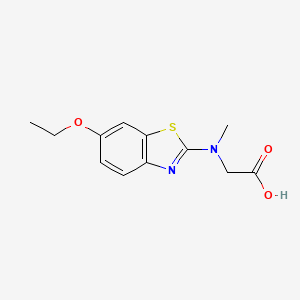
![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)
